molecular formula C13H16N2O2 B180918 Horsfiline CAS No. 136247-72-8

Horsfiline

Cat. No. B180918
CAS RN: 136247-72-8
M. Wt: 232.28 g/mol
InChI Key: RVOLLKGLJIUGLG-ZDUSSCGKSA-N
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Description

Horsfiline is an oxindole alkaloid found in the plant Horsfieldia superba . It is used in traditional herbal medicine and has analgesic effects .


Synthesis Analysis

Several synthetic approaches have been developed for the synthesis of the spiro[pyrrolidin-3,3’-oxindole] framework for this compound . A Wittig olefination–Claisen rearrangement protocol was applied to obtain 3-allyl oxindole, which was then converted to this compound . Another approach involved a brief, efficient, and economical synthesis of the spiropyrrolidinyloxindoles, this compound and coerulescine, starting from itaconic acid and p-anisidine or o-iodoaniline .


Molecular Structure Analysis

The indole scaffold of this compound is a spiro-ring fused with non-planar bicyclic or polycyclic units of saturated or partially saturated heterocycles . This compound contains a total of 35 bonds; 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

This compound has been the subject of research both to produce it synthetically by convenient routes and to develop analogues and derivatives which may have improved analgesic effects . The modified Wittig-Claisen tandem reaction, a cascade reaction that combines the Wittig reaction and Claisen rearrangement, has been applied to the total synthesis of this compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Horsfiline, an oxindole alkaloid, has been the subject of various synthetic strategies in scientific research. A novel synthesis approach was developed by Palmisano et al. (1996), using a 1,3-dipolar cycloaddition for pyrrolidine formation, demonstrating an innovative method for this compound synthesis (Palmisano, Annunziata, Papeo, & Sisti, 1996).
  • Hong et al. (2013) reported an efficient enantioselective synthesis of (-)-horsfiline, utilizing enantioselective phase-transfer catalytic allylation. This method supports large-scale production and biological activity investigation of spirooxindole natural products like this compound (Hong, Jung, Park, Ha, Park, Lee, & Park, 2013).
  • Another approach by Murphy et al. (2005) involved radicals derived from phosphorus reagents, offering an alternative pathway for this compound synthesis (Murphy, Tripoli, Khan, & Mali, 2005).

Applications in Organic Chemistry

  • Pellegrini et al. (1994) described the synthesis of (-)-horsfiline from 5-hydroxy-L-tryptophan, providing insights into diastereoface selectivity in oxidative rearrangement processes, crucial for organic chemistry research (Pellegrini, Strässler, Weber, & Borschberg, 1994).
  • Deppermann et al. (2010) applied Pd-catalyzed intramolecular alpha-arylation of amides for the synthesis of spirooxindole natural products, demonstrating a method that simplifies the synthesis of complex natural products like this compound (Deppermann, Thomanek, Prenzel, & Maison, 2010).

Novel Synthesis Methods

Mechanism of Action

While the exact mechanism of action for horsfiline is not explicitly stated in the search results, it is known to have analgesic effects . This suggests that it may work similarly to other analgesics, which typically function by binding to specific receptors in the central nervous system to decrease the perception of pain .

properties

IUPAC Name

(3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLLKGLJIUGLG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453071
Record name Horsfiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136247-72-8
Record name (3R)-5-Methoxy-1′-methylspiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136247-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Horsfiline, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136247728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Horsfiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Horsfiline, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5HUZ2HBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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